Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate

Description

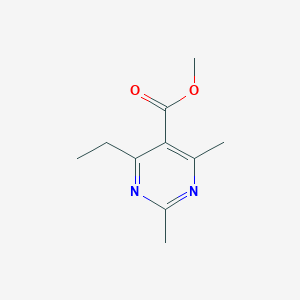

Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a central six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The molecule features a methyl ester group at position 5, an ethyl substituent at position 4, and methyl groups at positions 2 and 4. This substitution pattern confers unique steric and electronic properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol.

Properties

CAS No. |

832090-49-0 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C10H14N2O2/c1-5-8-9(10(13)14-4)6(2)11-7(3)12-8/h5H2,1-4H3 |

InChI Key |

QUTCCFHUMATBDF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NC(=C1C(=O)OC)C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Ketoesters with Amidines

A common approach to synthesize substituted pyrimidine carboxylates involves the cyclocondensation of β-ketoesters with amidines or guanidines. For example, ethyl 2,4-dimethylpyrimidine-5-carboxylate derivatives have been synthesized by reacting ethyl (E)-2-(ethoxymethylene)-3-oxobutanoate with acetamidine hydrochloride in ethanol under reflux conditions with triethylamine as a base catalyst. This reaction proceeds via nucleophilic attack of the amidine on the β-ketoester, followed by cyclization to form the pyrimidine ring.

For this compound, a similar strategy can be employed using a β-ketoester bearing an ethyl substituent at the 4-position and methyl substituents at the 2 and 6 positions. The reaction conditions typically involve:

- Solvent: Ethanol or methanol

- Base: Triethylamine or sodium ethoxide

- Temperature: Reflux (approximately 78°C for ethanol)

- Reaction time: 2–4 hours

- Purification: Column chromatography or recrystallization

Esterification of Pyrimidine-5-carboxylic Acid Precursors

If the pyrimidine-5-carboxylic acid derivative is available, methyl esterification can be achieved by standard esterification methods such as Fischer esterification:

- React pyrimidine-5-carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

- Heat under reflux for several hours

- Remove excess methanol and purify the methyl ester product

This method is useful when the carboxylic acid intermediate is isolated or commercially available.

Alkylation and Methylation Steps

To introduce the ethyl group at the 4-position and methyl groups at the 2 and 6 positions, selective alkylation or methylation reactions can be performed on the pyrimidine ring or its precursors. For example:

- Alkylation of pyrimidine derivatives using ethyl halides under basic conditions

- Methylation using methyl iodide or dimethyl sulfate in the presence of a base

These steps require careful control to avoid over-alkylation or substitution at undesired positions.

Green Chemistry Approaches

Recent research emphasizes greener synthetic methods for pyrimidine derivatives, including microwave-assisted synthesis, mechanochemical methods (mortar-pestle grinding), and use of green solvents. These methods offer advantages such as shorter reaction times (3–30 minutes), higher yields (80–96%), and reduced environmental impact.

Summary of Preparation Methods and Conditions

Detailed Research Findings

- The cyclocondensation reaction is sensitive to temperature and solvent choice. Refluxing in ethanol with triethylamine base provides optimal conditions for ring closure and substitution pattern control.

- Purification by column chromatography using ethyl acetate/petroleum ether mixtures yields pure products with minimal side reactions.

- Green chemistry methods reduce reaction times significantly and improve yields, making them attractive for scale-up and industrial applications.

- Spectroscopic characterization (¹H NMR, ¹³C NMR, IR) confirms the substitution pattern and ester formation. For example, methyl ester carbonyl groups show characteristic IR absorption near 1700 cm⁻¹, and methyl/ethyl protons appear at expected chemical shifts in NMR spectra.

- Stability studies indicate that pyrimidine carboxylates with electron-donating methyl and ethyl groups exhibit good thermal and chemical stability under neutral conditions.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring .

Scientific Research Applications

Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or antiviral effects .

Comparison with Similar Compounds

Table 1: Substituent and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₁₀H₁₄N₂O₂ | 194.23 | 4-ethyl, 2,6-dimethyl, 5-carbomethoxy |

| Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate | C₉H₁₁ClN₂O₂ | 214.65 | 2-chloro, 4,6-dimethyl, 5-carbethoxy |

| Methyl 4,6-dimethylpyrimidine-5-carboxylate | C₈H₁₀N₂O₂ | 166.18 | 4,6-dimethyl, 5-carbomethoxy |

| Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | C₁₀H₉ClN₂O₂S | 256.71 | Thieno ring, 4-chloro, 5-methyl |

Key Observations :

Substituent Effects: The chlorine atom in Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate enhances electrophilicity at position 2, making it reactive in cross-coupling reactions . The thieno[2,3-d]pyrimidine system introduces sulfur, increasing π-π stacking interactions and altering solubility compared to purely aromatic pyrimidines .

The carbomethoxy group at position 5 in both methyl esters provides a handle for hydrolysis or nucleophilic substitution.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Melting Point (°C) | Solubility (mg/mL) | LogP (Predicted) |

|---|---|---|---|

| This compound | Not reported | 0.15 (water) | 2.1 |

| Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate | 98–102 | 0.08 (water) | 2.8 |

| Methyl 4,6-dimethylpyrimidine-5-carboxylate | 85–88 | 0.20 (water) | 1.6 |

| Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | 135–138 | 0.05 (water) | 3.4 |

Key Findings :

- Chlorine and Thieno Rings: Chlorine and sulfur atoms reduce water solubility (e.g., Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate: 0.08 mg/mL) due to increased hydrophobicity .

- LogP Trends : Higher alkylation (e.g., ethyl vs. methyl) correlates with increased LogP, enhancing lipid membrane permeability.

Analytical Characterization

- Chromatography: Reverse-phase HPLC with methanol-phosphate buffers (e.g., pH 5.5 mobile phase) is commonly used for purity analysis, as noted in pharmacopeial methods .

- Crystallography : Programs like SHELX and ORTEP-3 enable precise structural determination, critical for confirming substituent positions and ring puckering effects .

Biological Activity

Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate (CAS Number: 832090-49-0) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its cytotoxicity, antiproliferative effects, and possible therapeutic applications.

Before delving into biological activity, it is essential to understand the chemical characteristics of this compound:

| Property | Value |

|---|---|

| Molecular Weight | 194.23 g/mol |

| LogP | 1.4424 |

| Polar Surface Area (PSA) | 52.08 Ų |

| Synonyms | Methyl 2,4-dimethyl-6-ethylpyrimidine-5-carboxylate |

Anticancer Activity

Several studies have investigated the anticancer properties of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

-

Cytotoxicity Studies :

- In vitro assays using MCF-7 (breast cancer) and HL-60 (leukemia) cell lines have shown that certain pyrimidine derivatives can induce apoptosis and inhibit cell proliferation.

- For instance, related compounds have demonstrated IC50 values in the nanomolar range, indicating potent anticancer activity .

-

Mechanism of Action :

- The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes related to tumor growth and proliferation. For example, inhibition of vascular endothelial growth factor (VEGF) and epidermal growth factor receptor (EGFR) pathways has been noted in studies of structurally similar pyrimidines .

Study on Antiproliferative Effects

A study assessed the antiproliferative effects of various pyrimidine derivatives on HL-60 cells. The results indicated that certain analogs had IC50 values ranging from 3.4 to 7.9 µM after a 96-hour treatment period, suggesting significant potential for further development .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that can yield various derivatives with enhanced biological activities. Characterization techniques such as NMR and mass spectrometry are crucial for confirming the structure and purity of the synthesized compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves multicomponent reactions analogous to the Biginelli reaction. For example, condensation of substituted aldehydes, urea/thiourea, and β-keto esters (e.g., ethyl acetoacetate) in the presence of acid catalysts (e.g., HCl) or metal catalysts (e.g., CuCl₂·2H₂O) . Optimization includes adjusting stoichiometry, solvent-free grinding for faster kinetics, and recrystallization for purity. Reaction progress can be monitored via TLC, and yields improved by controlling temperature and catalyst loading.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : To confirm substituent positions and hydrogen environments.

- X-ray crystallography : For absolute configuration determination using programs like SHELXL for refinement and ORTEP-3 for visualization .

- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- IR spectroscopy : To identify functional groups (e.g., ester C=O stretches).

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions (e.g., DFT)?

- Methodological Answer : Discrepancies may arise from solvent effects, dynamic processes, or crystal packing. Validate computational models by:

- Using solvent correction factors in DFT calculations.

- Comparing experimental X-ray structures (validated via PLATON ) with optimized geometries.

- Analyzing temperature-dependent NMR to detect conformational averaging.

Q. What strategies improve regioselectivity during functionalization of the pyrimidine ring?

- Methodological Answer : Substituent positioning can be controlled via:

- Directing groups : Use electron-withdrawing groups (e.g., esters) to guide electrophilic substitution.

- Catalytic systems : Transition metals (e.g., Pd) for cross-coupling at specific positions .

- Protection/deprotection : Temporarily block reactive sites (e.g., amino groups) during synthesis.

Q. How is the pyrimidine ring's puckering conformation analyzed using crystallographic data?

Determine the mean plane of the ring using least-squares fitting.

Calculate out-of-plane displacements (amplitude q and phase angle φ).

Compare with computational models (e.g., Gaussian) to assess steric or electronic effects from substituents.

Q. What HPLC methods are suitable for purity assessment and impurity profiling?

- Methodological Answer : Use reverse-phase HPLC with:

- Mobile phase : Methanol/water mixtures buffered with phosphate (pH 5.5) and ion-pair reagents (e.g., tetrabutylammonium hydroxide) .

- Detection : UV at 254 nm for pyrimidine absorption.

- Validation : Spike samples with known impurities (e.g., unreacted intermediates) to confirm resolution.

Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?

- Methodological Answer : Common issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.